

Preliminary studies on TIS108 effects on root architecture

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Compound of Interest

Compound Name: TIS108

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An In-depth Technical Guide on the Preliminary Studies of **TIS108** Effects on Root Architecture
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the effects of **TIS108**, a strigolactone (SL) biosynthesis inhibitor, on the root architecture of various plant species. The information is compiled from foundational research and is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

TIS108 is a triazole-type chemical inhibitor that specifically targets strigolactone biosynthesis, leading to a reduction in endogenous SL levels.^{[1][2][3][4]} Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including the architecture of the root system.^{[1][5][6]} Understanding the effects of **TIS108** is vital for dissecting the role of SLs in root development and for the potential development of novel plant growth regulators. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the action of **TIS108** on root systems.

Data Presentation: Quantitative Effects of TIS108 on Root Architecture

The following tables summarize the quantitative data from preliminary studies on the effects of **TIS108** on various root parameters in different plant species.

Table 1: Effects of **TIS108** on Root Architecture in *Arabidopsis thaliana*

Parameter	Treatment	Observation	Reference
Root Hair Elongation	TIS108-treated wild-type	Suppressed	[1] [4]
Root Hair Elongation	TIS108-treated SL-deficient mutants	Not affected	[1] [4]
Root Hair Elongation	TIS108 + 5 μ M GR24 (SL analog)	Phenotype rescued (elongation restored)	[1] [4]
Shoot Branching	1–3 μ M TIS108	Increased branching (dose-dependent)	[1] [4]
MAX3 and MAX4 mRNA Expression	TIS108-treated wild-type	Upregulated	[1] [2] [3]

Table 2: Effects of **TIS108** on Root System Architecture in Cherry Rootstock (*Cerasus* spp.)

Parameter	Treatment	Observation	Reference
Adventitious Root (AR) Number	10 μ M TIS108	Fewer ARs	[7]
AR Diameter	10 μ M TIS108	1.15 to 1.16 times greater than control	[7]
Lateral Root (LR) Initiation	10 μ M TIS108	Markedly induced	[7]
LR Elongation	10 μ M TIS108	Suppressed	[7]
LR Number per AR (at 30 DAT)	10 μ M TIS108	Maximum of 11.25	[7]
Endogenous Indole-3-acetic acid (IAA) Content	10 μ M TIS108	Increased by 173.5%	[7]

Table 3: Effects of **TIS108** on Strigolactone Levels in Rice (*Oryza sativa*)

Parameter	Treatment	Observation	Reference
2'-epi-5-deoxystrigol (epi-5DS) Levels in Roots and Root Exudates	10–100 nM TIS108	Strongly reduced (dose-dependent)	[8]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Plant Material and Growth Conditions

- *Arabidopsis thaliana*: Wild-type (e.g., Col-0) and SL-deficient mutant lines (e.g., max mutants) are used. Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

- Cherry Rootstock: Plantlets are propagated in vitro and transferred to a suitable growth medium.
- Rice (*Oryza sativa*): Seedlings are grown hydroponically or in a suitable solid medium.

TIS108 and GR24 Treatment

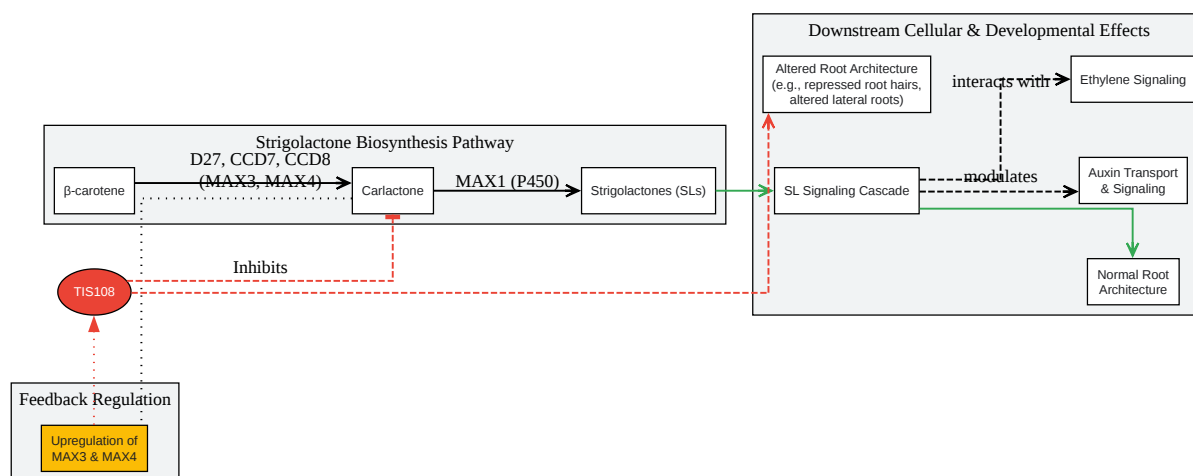
- Preparation: **TIS108** and GR24 are dissolved in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.
- Application: The stock solutions are diluted into the growth medium to achieve the desired final concentrations (e.g., 1-10 μM for **TIS108**, 5 μM for GR24). A control group with the solvent alone is always included.
- Treatment Duration: Plants are grown on the supplemented medium for a specified period (e.g., several days to weeks) to observe the effects on root development.

Root Architecture Analysis

- Root Hair Analysis: Seedlings are carefully removed from the growth medium, and the root hairs are observed under a microscope. The length and density of root hairs are measured using imaging software.
- Adventitious and Lateral Root Analysis: The number, length, and diameter of adventitious and lateral roots are quantified. For detailed analysis, X-ray micro-CT scanning can be employed to visualize the root system architecture in three dimensions.^[7]
- Gene Expression Analysis: Total RNA is extracted from root tissues. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, such as MAX3 and MAX4.
- Hormone Quantification: Endogenous hormone levels (e.g., IAA, SLs) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).^{[7][8]}

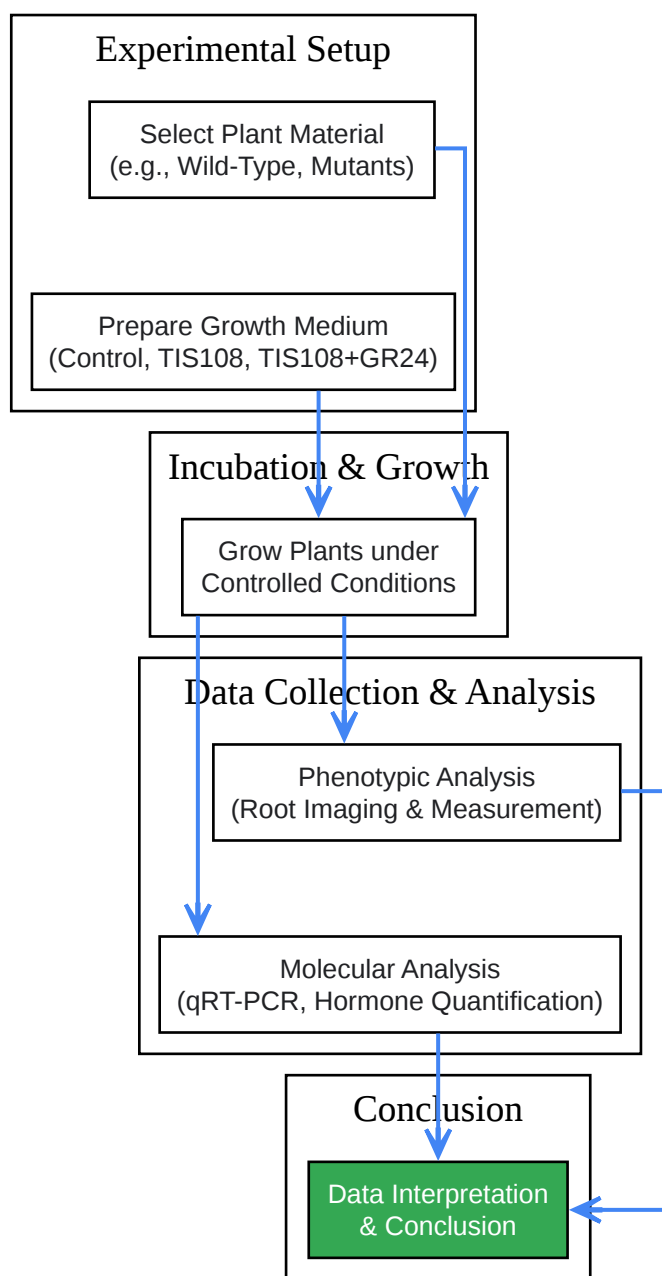
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by **TIS108** and a typical experimental workflow for studying its effects.



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Caption: Signaling pathway showing **TIS108** inhibition of strigolactone biosynthesis and its downstream effects.



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Caption: A typical experimental workflow for studying the effects of **TIS108** on root architecture.

Conclusion

Preliminary studies have established **TIS108** as a potent inhibitor of strigolactone biosynthesis, making it a valuable tool for investigating the role of SLs in plant development. The application of **TIS108** has been shown to significantly alter root architecture, including suppressing root

hair elongation in Arabidopsis and modifying adventitious and lateral root formation in cherry rootstock.[1][4][7] These effects are linked to the disruption of SL signaling and its interplay with other hormone pathways, notably auxin and ethylene.[7][9] The upregulation of SL biosynthesis genes like MAX3 and MAX4 upon **TIS108** treatment suggests a feedback mechanism in response to SL deficiency.[1][2][3] Further research utilizing **TIS108** will undoubtedly continue to unravel the complex regulatory networks governing root development, with potential applications in agriculture and plant biotechnology.

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